2,4,6-Trimethylquinoline
Description
Overview of Quinoline (B57606) Heterocycles in Chemical Research
Quinoline, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. cymitquimica.comnih.gov This core structure is a prominent template in drug design due to its wide range of biological activities. nih.govjddtonline.info Quinoline and its derivatives are significant in medicinal chemistry and are found in many naturally occurring, biologically active compounds. jddtonline.infobohrium.com The study of these compounds is a major area of research in medicinal chemistry, with applications in the design and synthesis of various heterocyclic compounds with diverse biological importance. tandfonline.com
Heterocyclic compounds, like quinoline, are fundamental to the structures of many drugs and play a crucial role in biological and pharmaceutical processes. nih.gov The quinoline framework is present in numerous natural products, including alkaloids from the Cinchona tree such as quinine. nih.govjddtonline.info The interest in quinoline derivatives extends to their use as therapeutic agents for various diseases. jddtonline.info
Significance of Substituted Quinolines in Synthetic and Materials Science
Substituted quinolines are of great interest due to their wide array of applications in both synthetic and materials science. tandfonline.com These compounds serve as crucial building blocks in organic synthesis for creating more complex molecules, including pharmaceuticals and functional materials. smolecule.com The specific placement of substituents on the quinoline ring can significantly influence the compound's chemical and physical properties, leading to a broad spectrum of applications.
In materials science, substituted quinolines have shown potential in the development of advanced materials. For instance, they have been investigated for use in organic light-emitting diodes (OLEDs) and as components of ionic liquids, which have unique properties useful in catalysis and electrochemistry. smolecule.comchemimpex.com The versatility of substituted quinolines makes them a valuable class of compounds for researchers aiming to develop new materials with tailored properties. lookchem.com
Position of 2,4,6-Trimethylquinoline in Contemporary Chemical Literature
This compound, a specific substituted quinoline, holds a notable position in current chemical research. It is recognized as a valuable model compound for studying the effects of methyl substitution on the reactivity and properties of the quinoline core. The strategic placement of three methyl groups at the 2, 4, and 6 positions creates a distinct electronic and steric environment. This unique structure influences its behavior in various chemical transformations and provides insights into structure-activity relationships in heterocyclic chemistry.
This compound is utilized as a building block for the synthesis of more complex quinoline derivatives and has applications in various industries. cymitquimica.comsmolecule.comlookchem.com It is used in the manufacturing of dyes, pharmaceuticals, and rubber chemicals. smolecule.comlookchem.com Furthermore, this compound has been identified as a component in petroleum products, where it can act as an additive. lookchem.com Its diverse applications underscore its importance in both academic research and industrial settings. cymitquimica.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃N | cymitquimica.comsmolecule.comlookchem.com |
| Molecular Weight | 171.24 g/mol | smolecule.comlookchem.com |
| Melting Point | 68 °C | smolecule.comlookchem.com |
| Boiling Point | ~280-281.55 °C | smolecule.comlookchem.com |
| Density (estimate) | 1.0420 g/cm³ | lookchem.com |
| Refractive Index (estimate) | 1.6060 | lookchem.com |
| Appearance | Yellowish liquid or yellowish-orange/brown crystalline solid | cymitquimica.comlookchem.com |
| Odor | Distinctive aromatic odor | cymitquimica.com |
| Solubility | Moderately soluble in organic solvents, less soluble in water | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGXGZGKWSUMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176961 | |
| Record name | 2,4,6-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-89-2 | |
| Record name | 2,4,6-Trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,6-Trimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethylquinoline | |
| Source | EPA DSSTox | |
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| Record name | 2,4,6-trimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.113 | |
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| Record name | 2,4,6-TRIMETHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HX43GP9TU | |
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Synthetic Methodologies and Mechanistic Pathways of 2,4,6 Trimethylquinoline and Its Analogs
Classical Condensation Approaches to Quinoline (B57606) Synthesis
Combes Quinoline Synthesis
The Combes quinoline synthesis, first reported in 1888, is a reliable method for preparing 2,4-disubstituted quinolines. iipseries.org The reaction involves the condensation of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgsmolecule.com Specifically for the synthesis of 2,4,6-trimethylquinoline, p-toluidine (B81030) reacts with acetylacetone.
The Combes synthesis is typically carried out using a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and often requires heating. iipseries.orgwikipedia.org The reaction proceeds by forming a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the quinoline product. smolecule.commetu.edu.tr
Recent research has focused on developing more environmentally friendly and efficient conditions. For instance, a one-pot synthesis of quinoline derivatives has been developed using phosphomolybdic acid as a solid acid catalyst in a micellar medium. tandfonline.com This approach offers advantages such as easier product isolation and catalyst recycling. tandfonline.com One specific method for synthesizing this compound involves using phosphomolybdic acid and sodium dodecyl sulfate (B86663) (SDS) in a water-toluene system at 80°C for approximately 50 minutes, resulting in an 89% yield. chemicalbook.com
Table 1: Optimized Reaction Conditions for this compound Synthesis via Combes Reaction
| Reactants | Catalyst | Solvent/Medium | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| p-Toluidine, Acetylacetone | Phosphomolybdic Acid, SDS | Water/Toluene (B28343) | 80°C | 50 min | 89% | chemicalbook.com |
The mechanism of the Combes synthesis involves several key steps:
Schiff Base Formation: The reaction initiates with the protonation of one of the carbonyl groups of the β-diketone (acetylacetone) by the acid catalyst. This is followed by a nucleophilic attack from the amino group of the aniline (p-toluidine). wikipedia.org Subsequent intramolecular proton transfer and dehydration lead to the formation of a Schiff base intermediate. wikipedia.orgmetu.edu.tr The Schiff base can then tautomerize to a more stable enamine. wikipedia.orgyoutube.com
Dehydration: Following cyclization, a proton is eliminated from the aromatic ring to restore aromaticity. The resulting alcohol is then protonated by the acid catalyst, and a final dehydration step occurs to form the stable quinoline ring system. wikipedia.orgmetu.edu.tr
Acid catalysts play a crucial role in the Combes synthesis. Traditionally, strong mineral acids like sulfuric acid are used. iipseries.org However, solid acid catalysts and micellar systems have gained prominence due to their environmental and practical benefits.
Phosphomolybdic Acid (PMA): PMA is a heteropolyacid that can function as a highly effective and reusable solid acid catalyst. tandfonline.comresearchgate.net Its use can lead to high yields and simplified product isolation, as the catalyst is often insoluble in the reaction medium. tandfonline.com PMA has been successfully employed in the synthesis of various quinoline derivatives. wikipedia.orgscispace.com In some cases, PMA is supported on silica (B1680970) (PMA-SiO2) to enhance its catalytic activity and facilitate recovery. scispace.comtubitak.gov.tr
Sodium Dodecyl Sulfate (SDS): SDS is an anionic surfactant that can form micelles in aqueous solutions. publish.csiro.au In the context of quinoline synthesis, SDS can act as a phase-transfer catalyst, bringing the organic reactants into close proximity within the micelles in an aqueous medium, thereby increasing the reaction rate. tandfonline.comtandfonline.com The use of SDS in water represents a greener approach to organic synthesis. tandfonline.comtandfonline.com The combination of PMA and SDS in a biphasic system has been shown to be particularly effective, with the reaction occurring at the interface of the two phases. tandfonline.com
Friedländer Annulation and Derivatives
The Friedländer synthesis, discovered in 1882, is another fundamental method for constructing the quinoline ring system. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. jk-sci.com
The Friedländer reaction is highly versatile, allowing for the synthesis of a wide array of poly-substituted quinolines. ijcce.ac.irresearchgate.netijcce.ac.ir The choice of the substituted 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound determines the substitution pattern of the final quinoline product.
For instance, the reaction of 2-amino-5-chlorobenzophenone (B30270) with dimedone can be catalyzed by silica-supported phosphorus pentoxide (P2O5/SiO2) under solvent-free conditions to produce a poly-substituted quinoline. ijcce.ac.ir Various catalysts have been employed to promote the Friedländer annulation, including Lewis acids like neodymium(III) nitrate (B79036) hexahydrate and trifluoroacetic acid, as well as iodine. iipseries.orgwikipedia.org The reaction conditions can often be optimized to be solvent-free, which aligns with the principles of green chemistry. ijcce.ac.irijcce.ac.ir
The mechanism of the Friedländer synthesis can proceed through two possible pathways. In the first, an aldol-type condensation occurs between the two carbonyl compounds, followed by cyclization and dehydration. Alternatively, the reaction can begin with the formation of a Schiff base between the aniline and the carbonyl compound, which then undergoes an intramolecular aldol (B89426) condensation and subsequent elimination of water to form the quinoline ring. wikipedia.org
Other Established Quinoline Synthesis Protocols Relevant to Methylated Quinolines
Several other classical methods for quinoline synthesis are applicable to the preparation of methylated analogs.
Skraup Synthesis
The Skraup synthesis is a well-known method for preparing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk To synthesize a trimethylated quinoline such as this compound, one would start with the corresponding toluidine, for example, p-toluidine. wordpress.com
The mechanism is generally understood to proceed through the following steps:
Dehydration of glycerol by concentrated sulfuric acid to form acrolein. uop.edu.pkwordpress.com
Michael-type addition of the aniline to the acrolein. pharmaguideline.comuop.edu.pk
Acid-catalyzed cyclization of the resulting intermediate. uop.edu.pk
Dehydration and subsequent oxidation of the dihydroquinoline intermediate to furnish the aromatic quinoline ring. uop.edu.pkwordpress.com The oxidizing agent, often nitrobenzene, is reduced in the process. uop.edu.pk
Doebner-Miller Reaction
A modification of the Skraup synthesis, the Doebner-Miller reaction, utilizes α,β-unsaturated aldehydes or ketones, or generates them in situ, to produce quinolines. wikipedia.orgsynarchive.com This method is particularly relevant for preparing 2-methylquinoline (B7769805) derivatives. iipseries.org For instance, the reaction of an aniline with crotonaldehyde (B89634) can yield a 2-methylquinoline. iipseries.org The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org
The mechanism of the Doebner-Miller reaction has been a subject of debate, with a proposed fragmentation-recombination mechanism suggesting a more complex pathway than a simple linear sequence. wikipedia.org However, a generally accepted sequence involves:
Conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org
Reaction of the resulting intermediate with another molecule of aniline to form an imine. wikipedia.org
Electrophilic cyclization onto the aniline ring. youtube.com
Elimination and aromatization to give the quinoline product. wikipedia.org
Conrad-Limpach and Knorr Syntheses
The Conrad-Limpach and Knorr syntheses involve the reaction of anilines with β-ketoesters, such as ethyl acetoacetate. pharmaguideline.commdpi.com The reaction conditions determine the product:
Conrad-Limpach Synthesis: At higher temperatures (around 250°C), a 4-quinolone is formed. mdpi.compreprints.org The mechanism involves the initial formation of a β-arylaminoacrylate, which then undergoes thermal cyclization. preprints.org
Knorr Synthesis: At lower temperatures (around 100°C), typically in the presence of an acid, a 2-quinolone is the major product. mdpi.com This pathway proceeds through the formation of a β-ketoanilide intermediate, which then cyclizes. mdpi.compreprints.org
These methods are useful for producing hydroxy- and consequently, chloro-substituted quinolines, which can be further functionalized.
Pfitzinger Reaction
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. pharmaguideline.comwikipedia.orgresearchgate.net The carboxylic acid group can later be removed by pyrolysis. pharmaguideline.com
The mechanism involves:
Base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. wikipedia.org
Condensation of the aniline group with the carbonyl compound to form an imine. wikipedia.org
Intramolecular cyclization via an enamine intermediate. wikipedia.org
Dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org
This reaction is particularly useful for synthesizing 2,3-disubstituted quinolines. iipseries.org
Povarov Reaction
The Povarov reaction is a versatile method for synthesizing quinolines and their tetrahydro derivatives. thieme-connect.comwikipedia.org It is a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene, such as an enol ether. wikipedia.org The reaction is typically catalyzed by a Lewis acid. wikipedia.org
The mechanism for quinoline formation proceeds as follows:
Condensation of an aniline with an aldehyde to form a Schiff base (imine). iipseries.orgwikipedia.org
Lewis acid activation of the imine. wikipedia.org
Electrophilic attack of the activated alkene on the imine.
Subsequent electrophilic aromatic substitution to close the ring. wikipedia.org
Aromatization through elimination steps to form the quinoline product. wikipedia.org
Recent developments have expanded the scope of the Povarov reaction, including multicomponent variations and the use of different catalytic systems. organic-chemistry.orgnih.gov
Summary of Synthetic Methods
| Reaction Name | Reactants | Product Type | Relevance to Methylated Quinolines |
| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl | Substituted Quinolines | Direct synthesis using methylated precursors. |
| Skraup Synthesis | Aniline + Glycerol + Oxidizing Agent | Quinolines | Use of toluidines to produce methylated quinolines. wordpress.com |
| Doebner-Miller Reaction | Aniline + α,β-Unsaturated carbonyl | Substituted Quinolines | Synthesis of 2-methylquinolines. iipseries.org |
| Conrad-Limpach Synthesis | Aniline + β-Ketoester (High Temp) | 4-Quinolones | Can lead to methylated hydroxyquinolines. |
| Knorr Synthesis | Aniline + β-Ketoester (Low Temp, Acid) | 2-Quinolones | Can lead to methylated hydroxyquinolines. |
| Pfitzinger Reaction | Isatin + Carbonyl Compound | Quinoline-4-carboxylic acids | Can produce methylated quinoline carboxylic acids. researchgate.net |
| Povarov Reaction | Aniline + Aldehyde + Alkene | Substituted Quinolines | Versatile for various substitution patterns. iipseries.org |
Contemporary Synthetic Strategies
The synthesis of quinoline and its derivatives, such as this compound, has been significantly advanced through the development of contemporary catalytic systems. These modern strategies offer improvements in efficiency, selectivity, and environmental friendliness over classical methods. Key areas of innovation include the application of nanocatalysts, heterogeneous catalysts like zeolites, micellar-mediated systems, and transition metal-catalyzed reactions.
Catalytic Systems in Quinoline Synthesis
Catalysis is central to modern organic synthesis, and the construction of the quinoline scaffold has benefited immensely from a variety of catalytic approaches. These methods often provide milder reaction conditions, higher yields, and easier product purification.
Nanocatalysts have emerged as a significant area of research in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. mdpi.com In quinoline synthesis, various nanocatalysts, including magnetic nanoparticles, have been employed to facilitate reactions efficiently.
For instance, magnetic iron oxide (Fe₃O₄) nanoparticles have been utilized as a core for supporting catalytic species. nih.gov These catalysts are particularly advantageous because they can be easily recovered from the reaction mixture using an external magnet, simplifying the workup process and allowing for catalyst recycling. One approach involves supporting dodecylbenzenesulfonic acid on magnetite (Fe₃O₄) nanoparticles, creating a highly efficient and green heterogeneous catalyst for substituted quinoline synthesis. nih.gov Another example is the use of imidazole-functionalized magnetic Fe₃O₄ nanoparticles, which serve as a recyclable catalyst for the one-pot Friedländer quinoline synthesis. nih.gov
While many studies focus on the general synthesis of quinoline derivatives, the principles are applicable to specific compounds like this compound. For example, the Friedländer annulation, a common method for quinoline synthesis, can be effectively catalyzed by nanocatalysts under solvent-free conditions, achieving good to high yields in short reaction times. nih.gov
Table 1: Examples of Nanocatalysts in Quinoline Synthesis
| Catalyst System | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Fe₃O₄ Nanoparticles | 2-aminoaryl ketones, 1,3-dicarbonyl compounds | Solvent-free, 90°C, 15-60 min | 85-96% | nih.gov |
| IRMOF-3/PSTA/Cu | Aniline derivatives, benzaldehyde, phenylacetylene | CH₃CN, 80°C | 85-96% | nih.gov |
Heterogeneous catalysts, particularly zeolites, are widely used in the chemical industry due to their high thermal stability, shape selectivity, and strong acidic sites. mdpi.com Zeolites are crystalline microporous aluminosilicates that can facilitate various organic reactions, including the synthesis of quinolines. mdpi.com
The synthesis of quinoline derivatives often involves the reaction of anilines with carbonyl compounds. In the case of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), a precursor to other quinoline compounds, the condensation of aniline with acetone (B3395972) has been studied using various zeolite catalysts. bakhtiniada.ru Research has shown that micro-meso-macroporous zeolites (H-Y-MMM) and mesoporous aluminosilicates (ASM) are effective catalysts, leading to high selectivity for 2,2,4-trimethyl-1,2-dihydroquinoline at 100% aniline conversion. bakhtiniada.rugoogle.com In contrast, microporous zeolites tend to favor the formation of N-phenyl-2-propanimine. bakhtiniada.ru
The use of ion-exchanged natural zeolites, such as clinoptilolite-based catalysts, has been reported to give high yields (around 96%) for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline under relatively mild conditions (110°C in toluene). These findings highlight the potential of tailored zeolite structures to direct the outcome of quinoline synthesis.
Table 2: Application of Zeolites in the Synthesis of a Quinoline Analog
| Catalyst | Reaction | Key Product | Selectivity/Yield | Reference |
|---|---|---|---|---|
| H-Y-MMM Zeolite | Aniline + Acetone | 2,2,4-Trimethyl-1,2-dihydroquinoline | Up to 68% selectivity | bakhtiniada.rugoogle.com |
| Mesoporous Aluminosilicate (ASM) | Aniline + Acetone | 2,2,4-Trimethyl-1,2-dihydroquinoline | Up to 68% selectivity | bakhtiniada.ru |
Micellar catalysis utilizes surfactants to create microreactors (micelles) in a bulk solvent, often water. This approach can enhance reaction rates and selectivity by concentrating reactants within the micellar core and stabilizing transition states.
A notable application in the synthesis of this compound involves the use of phosphomolybdic acid as a catalyst in the presence of the surfactant sodium dodecyl-sulfate (SDS). chemicalbook.comscribd.com This system has been shown to be highly effective and reusable for the Combes synthesis of quinolines. The reaction of p-toluidine with 3-penten-2-one (B1195949) in a toluene-water system at 80°C for 50 minutes yielded this compound with an 89% yield. chemicalbook.com This method is considered advantageous for industrial applications due to its efficiency, use of a reusable catalyst, and a biphasic solvent system that simplifies product separation.
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org Various transition metals, including palladium, rhodium, silver, and manganese, have been used to synthesize quinoline scaffolds. rsc.orgresearchgate.netscispace.com
Manganese(III) acetate (B1210297), for example, is a versatile transition metal complex used to generate carbon-centered radicals from carbonyl compounds. scispace.comscirp.org It has been successfully employed in the synthesis of 2,4,7-trimethyl-quinolin-5-ol from 2,4,7-trimethyl-7,8-dihydro quinolinone. scirp.org This reaction proceeds via a radical mechanism and demonstrates the utility of manganese catalysts in creating functionalized quinoline derivatives. scispace.comscirp.org
Silver(I) salts have also been shown to be effective catalysts. For example, they can catalyze the direct C-H functionalization and subsequent C-N bond formation to create dimeric 1,2-dihydro-2,2,4-trimethylquinoline derivatives under mild conditions. researchgate.net Furthermore, palladium acetate has been used for the oxidative cyclization of aniline and aryl allyl alcohol to yield quinolines without the need for additional acids or bases. rsc.org
Table 3: Examples of Transition Metal-Catalyzed Synthesis of Quinoline Derivatives
| Catalyst | Reactants | Product | Yield | Reference |
|---|---|---|---|---|
| Manganese(III) acetate | 2,4,7-trimethyl-7,8-dihydro quinolinone | 2,4,7-Trimethyl-quinolin-5-ol | 43% | scirp.org |
| Silver(I) salts | 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline (B1346821) | C,N-linked dimer | Not specified | researchgate.net |
Synthesis of Specific this compound Derivatives
The core this compound structure can be further functionalized to produce a variety of derivatives with potentially unique properties.
One such class of derivatives is the 3-arylazo-2,4,6-trimethylquinolines. These compounds have been synthesized through the condensation of 2-arylhydrazono pentane-2,4-diones with p-toluidine under dehydrating conditions, using anhydrous calcium sulfate. niscpr.res.in This method provides a straightforward route to introduce an azo group at the 3-position of the quinoline ring. niscpr.res.in
Another important derivative is 7-amino-2,4,6-trimethylquinoline. This compound has been identified as a mutagenic pyrolysate from polyurethane foam, highlighting its thermal stability. Its synthesis is relevant in the context of studying its properties and potential biological effects.
The synthesis of hydroxylated derivatives, such as 2,4,7-trimethyl-quinolin-5-ol, has been achieved through the aromatization of the corresponding dihydro quinolinone using manganese(III) acetate. scispace.comscirp.org This reaction demonstrates a method for introducing a hydroxyl group onto the benzene (B151609) ring of the quinoline system.
Table 4: Synthesis of Specific this compound Derivatives
| Derivative Name | Synthetic Method | Precursors | Reference |
|---|---|---|---|
| 3-Arylazo-2,4,6-trimethylquinoline | Condensation | 2-Arylhydrazono pentane-2,4-diones, p-Toluidine | niscpr.res.in |
| 7-Amino-2,4,6-trimethylquinoline | Pyrolysis | Polyurethane foam |
Formation of 3-Arylazo-2,4,6-trimethylquinolines
A facile, one-pot synthesis of 3-arylazo-2,4,6-trimethylquinolines has been developed through the condensation of 2-arylhydrazono-2,4-pentanediones with p-toluidine. This method provides a direct route to these azo-functionalized quinolines.
The reaction is typically carried out by heating a mixture of 4-aminotoluene (p-toluidine) and the appropriate 2-arylhydrazonopentane-2,4-dione in the presence of anhydrous calcium sulfate, which acts as a dehydrating agent. The mixture is heated on a steam bath to drive the condensation and subsequent cyclization.
Reaction Scheme:
Mechanistic Pathway:
The proposed mechanism involves an initial condensation between the amino group of p-toluidine and one of the carbonyl groups of the 2-arylhydrazonopentane-2,4-dione to form a Schiff base intermediate. This is followed by an intramolecular electrophilic substitution on the activated aromatic ring of the p-toluidine moiety, leading to cyclization. The final step is dehydration, which results in the aromatic 3-arylazo-2,4,6-trimethylquinoline product. The use of a dehydrating agent like anhydrous calcium sulfate facilitates the removal of water, driving the equilibrium towards the product.
Synthesis of Pyrroloquinoline Derivatives from this compound
The fusion of a pyrrole (B145914) ring to the quinoline core of this compound leads to the formation of pyrrolo[1,2-a]quinolines, a class of compounds with noted biological activities. One common method to achieve this is through the reaction of this compound with α-haloketones, such as phenacyl bromides. researchgate.net Another approach involves a multi-step synthesis culminating in a Fischer-Indole cyclization. sbq.org.br
The direct synthesis involves reacting this compound with a phenacyl bromide or a substituted phenacyl bromide. researchgate.net This reaction can be promoted by irradiation. researchgate.net
Reaction Scheme:
Mechanistic Pathway:
The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt by the N-alkylation of this compound with the phenacyl bromide. Subsequent treatment with a base generates an ylide intermediate. This ylide then undergoes an intramolecular cyclization, followed by dehydration, to yield the final pyrrolo[1,2-a]quinoline (B3350903) derivative.
An alternative route to a different isomer, pyrrolo[3,2-g]quinoline, utilizes a Fischer-Indole synthesis. This multi-step process begins with the nitration of 2,4,8-trimethylquinoline, followed by reduction of the nitro group to an amino group, diazotization, and subsequent reduction to a hydrazine (B178648) derivative. sbq.org.br This hydrazine is then reacted with a ketone in the presence of an acid catalyst to induce the Fischer-Indole cyclization. sbq.org.br
Synthesis of Hydroxylated and Halogenated Analogs
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
The synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, a de-ethylated analog of the antioxidant ethoxyquin, is achieved through the dealkylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline. researchgate.net This process involves heating the ethoxy derivative with a strong acid, such as hydrobromic acid. researchgate.net
| Starting Material | Reagent | Product | Reference |
| 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline | Hydrobromic acid | 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | researchgate.net |
Mechanistic Pathway:
The mechanism involves the protonation of the ether oxygen by the strong acid, making the ethoxy group a good leaving group. A nucleophilic attack by the bromide ion on the ethyl group results in the cleavage of the ether bond, yielding ethanol (B145695) and the desired 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline.
6-chloro-1,2-dihydro-2,2,4-trimethylquinoline
The synthesis of 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline is primarily achieved through the selective chlorination of its parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline. The precursor, 2,2,4-trimethyl-1,2-dihydroquinoline, is synthesized via the Skraup-Doebner-Von Miller reaction, which involves the condensation of an aniline derivative with acetone. researchgate.net
| Precursor | Reagent | Product | Reference |
| 2,2,4-trimethyl-1,2-dihydroquinoline | Chlorinating agent | 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline |
Mechanistic Pathway:
The chlorination reaction is an electrophilic aromatic substitution on the electron-rich dihydroquinoline ring system. The chlorine atom is directed to the 6-position due to the activating and directing effects of the nitrogen atom and the methyl groups on the aromatic ring.
Polymerization of Dihydrotrimethylquinoline Variants
The polymerization of dihydrotrimethylquinoline variants can occur through dimerization, forming C-N linked dimeric structures. This has been demonstrated through a silver-catalyzed dimerization of 1,2-dihydro-2,2,4-trimethylquinoline monomers.
The reaction involves the use of a silver salt as a catalyst to facilitate the formation of a C-N bond between two monomer units. This represents a direct C-H functionalization of the aromatic system coupled with a secondary amine.
Reaction Scheme:
Mechanistic Pathway:
The proposed mechanism suggests that the silver ion catalyzes the formation of a C-N bond by coupling a secondary amine of one monomer with an activated aromatic C-H bond of another monomer. This direct functionalization is a notable example of C-N bond formation under mild conditions.
Optimization and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods for quinoline derivatives. These "green chemistry" approaches focus on reducing waste, avoiding hazardous reagents, and utilizing recyclable catalysts.
One such optimized method for the synthesis of this compound involves the reaction of p-toluidine with 3-penten-2-one in a biphasic solvent system of toluene and water, catalyzed by phosphomolybdic acid with sodium dodecyl sulfate as a surfactant. chemicalbook.com This method offers high yields in a relatively short reaction time at moderate temperatures. chemicalbook.com
| Reactants | Catalyst/Medium | Product | Yield | Reference |
| p-Toluidine and 3-Penten-2-one | Phosphomolybdic acid/Sodium dodecyl sulfate in water/toluene | This compound | 89% | chemicalbook.com |
Another green approach utilizes a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst for the Döebner-von Miller synthesis of quinolines under solvent-free conditions. clockss.orgresearchgate.net This heterogeneous catalyst can be recovered and reused multiple times with excellent activity, making the process more sustainable. clockss.orgresearchgate.net The reaction is typically carried out by heating the aniline with an α,β-unsaturated aldehyde in the presence of the catalyst. clockss.org
These green methodologies not only improve the efficiency and environmental footprint of this compound synthesis but also align with the broader goals of sustainable chemical manufacturing.
Chemical Reactivity and Derivatization Strategies
Oxidation Reactions
Oxidation of 2,4,6-trimethylquinoline can be directed at either the methyl substituents or the quinoline (B57606) ring itself, depending on the choice of oxidizing agent and reaction conditions. These reactions are pivotal for introducing new functional groups such as aldehydes and carboxylic acids.
The methyl groups of this compound, particularly those at the C2 and C4 positions, are susceptible to oxidation, leading to the formation of valuable functionalized derivatives. The oxidation of these benzylic-like positions provides a direct route to quinoline aldehydes and carboxylic acids. For instance, selective oxidation can convert one of the methyl groups into a formyl group (-CHO) or a carboxyl group (-COOH).
Research on analogous methylquinolines has demonstrated that the C2-methyl group is particularly reactive towards certain oxidizing agents. In a study on 2,4,7-trimethylquinoline, oxidation with selenium dioxide resulted in the selective conversion of the C2-methyl group to a formyl group, yielding 4,7-dimethylquinoline-2-carboxaldehyde. researchgate.net Similarly, 4-methylquinolines can be oxidized to quinoline-4-carbaldehydes or quinoline-4-carboxylic acids. researchgate.netresearchgate.net These transformations underscore the potential to selectively functionalize the methyl groups on the pyridine (B92270) portion of the this compound molecule.
The selectivity of the oxidation reaction is highly dependent on the reagent employed. Strong, non-selective oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the over-oxidation of the methyl groups and may even cause cleavage of the benzene (B151609) ring. google.comresearchgate.net Therefore, milder and more selective agents are typically preferred for controlled functionalization.
Selenium Dioxide (SeO₂) is a classic and effective reagent for the selective oxidation of methyl groups at the C2 and C4 positions of the quinoline nucleus to the corresponding aldehydes. tandfonline.comresearchgate.netemporia.edu The enhanced reactivity of these methyl groups is attributed to their position on the electron-deficient pyridine ring. The general mechanism, known as the Riley oxidation, involves an ene reaction followed by a researchgate.netrsc.org-sigmatropic rearrangement. blogspot.com
Catalytic Aerobic Oxidation offers a greener alternative, using molecular oxygen as the terminal oxidant. qub.ac.uk Palladium complexes, for example, have been shown to catalyze the regioselective aerobic oxidation of 8-methylquinolines to produce 8-quinolylmethyl acetates and 8-quinoline carboxylic acids. researchgate.netrsc.orgnih.gov This methodology could potentially be adapted for the selective oxidation of the C6-methyl group on the benzene ring of this compound.
The following table summarizes common oxidizing agents and their typical selectivity in reactions with methylquinolines.
| Oxidizing Agent | Target Site | Product Functional Group | Reference(s) |
| Selenium Dioxide (SeO₂) | C2- or C4-Methyl Group | Aldehyde (-CHO) | researchgate.nettandfonline.comemporia.edu |
| Potassium Permanganate (KMnO₄) | Methyl Groups / Benzene Ring | Carboxylic Acid (-COOH) / Ring Cleavage Products | google.comresearchgate.net |
| Palladium Catalysts (with O₂) | C8- or C6-Methyl Group | Acetoxymethyl (-CH₂OAc) or Carboxylic Acid (-COOH) | researchgate.netrsc.orgnih.gov |
| Titanium Dioxide (TiO₂) Photocatalysis | C6- or C8-Methyl Group | Aldehyde (-CHO) | rsc.org |
Reduction Reactions
Reduction reactions of this compound primarily target the heterocyclic pyridine ring, leading to the synthesis of dihydro- and tetrahydroquinoline derivatives. These reduced scaffolds are of significant interest in medicinal chemistry.
The partial reduction of the quinoline ring system, specifically the hydrogenation of the 1,2-double bond of the pyridine moiety, yields 1,2-dihydroquinoline (B8789712) derivatives. Further reduction saturates the pyridine ring completely to afford 1,2,3,4-tetrahydroquinolines. These reactions are highly regioselective, as the electron-deficient nature of the pyridine ring makes it more susceptible to hydrogenation than the benzenoid ring under many conditions. The resulting 2,4,6-trimethyl-1,2,3,4-tetrahydroquinoline structure is a common motif in various biologically active molecules. tandfonline.com
The regioselective hydrogenation of the pyridine ring can be achieved using several methods, with catalytic hydrogenation being the most common.
Catalytic Hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) in a hydrogen atmosphere is a highly effective method for reducing the pyridine ring of quinolines. This process typically yields the 1,2,3,4-tetrahydro derivative. For instance, 1,2-dihydro-2,2,4-trimethylquinoline has been successfully reduced to 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (B57472) using 10% Pd/C in ethanol (B145695) under a hydrogen atmosphere.
Metal Hydride Reagents can also be employed for the regioselective reduction. Zinc borohydride (B1222165) (Zn(BH₄)₂) is a notable reagent that provides a convenient and simple procedure for the reduction of quinolines to their corresponding 1,2,3,4-tetrahydro derivatives.
The table below outlines key reducing agents and their application in the regioselective hydrogenation of quinolines.
| Reducing Agent/System | Product Type | Comments | Reference(s) |
| H₂ / Palladium on Carbon (Pd/C) | 1,2,3,4-Tetrahydroquinoline (B108954) | Standard, high-yield method for pyridine ring saturation. | |
| Zinc Borohydride (Zn(BH₄)₂) | 1,2,3,4-Tetrahydroquinoline | A convenient metal hydride-based method. | |
| Triethylsilane (Et₃SiH) / TFA | 1,2,3,4-Tetrahydroquinoline | Used in photo-promoted hydrosilylation for reduction. |
Substitution Reactions on the Quinoline Ring
Substitution reactions on the this compound ring are governed by the electronic properties of the bicyclic system and the directing effects of the three methyl substituents. The electron-rich benzene ring is the preferred site for electrophilic aromatic substitution, while the electron-deficient pyridine ring is theoretically susceptible to nucleophilic attack, although this is sterically hindered at the C2 and C4 positions.
Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.
Nitration : Treatment of quinolines with a mixture of concentrated nitric acid and sulfuric acid typically results in substitution at the C5 and C8 positions. chegg.com For this compound, the directing effect of the C6-methyl group would favor the formation of 5-nitro and 7-nitro derivatives.
Sulfonation : Reaction with fuming sulfuric acid (oleum) also occurs on the benzene ring. Studies on quinoline and 2-methylquinoline (B7769805) show a preference for substitution at positions 5, 6, and 8. google.com For this compound, sulfonation would be expected at the C5, C7, and C8 positions.
Halogenation : Bromination of substituted quinolines generally occurs on the electron-rich carbocyclic ring. researchgate.net For this compound, bromination would likely yield 5-bromo and 7-bromo derivatives.
Other Substitutions : A notable reaction is the formation of 3-arylazo-2,4,6-trimethylquinolines through condensation with arylhydrazono pentane-2,4-diones, demonstrating that substitution at the C3 position of the pyridine ring is also possible under specific conditions.
The regioselectivity of these reactions is summarized in the table below.
| Reaction Type | Reagents | Predicted Major Substitution Position(s) | Reference(s) |
| Nitration | HNO₃ / H₂SO₄ | C5 and C7 | chegg.com |
| Sulfonation | Fuming H₂SO₄ (Oleum) | C5, C7, and C8 | google.com |
| Bromination | Br₂ | C5 and C7 | researchgate.net |
| Azo Coupling | Arylhydrazono pentane-2,4-diones | C3 |
Reactions Involving Methyl Substituents
The methyl groups on the this compound ring, particularly those at the 2- and 4-positions, are activated due to their attachment to the electron-deficient pyridine ring. This activation makes them susceptible to a variety of reactions, including oxidation and condensation.
Oxidation of the methyl groups can lead to the formation of the corresponding carboxylic acids or aldehydes, which are valuable synthetic intermediates. For example, the oxidation of 4-methylquinoline (B147181) (lepidine) to quinoline-4-carboxylic acid has been reported using various oxidizing agents. pvamu.edu Theoretically, the oxidation of this compound could be selective, with the methyl group at the 4-position being potentially more reactive towards certain oxidants. The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation and to avoid degradation of the quinoline ring. For instance, selenium dioxide has been used for the selective oxidation of methyl groups on N-heterocycles to aldehydes.
Electrochemistry of this compound Derivatives
Azo-functionalized derivatives of this compound, such as 3-arylazo-2,4,6-trimethylquinolines, have been synthesized and their electrochemical behavior has been investigated. niscpr.res.in The electrochemical reduction of these compounds typically occurs at the azo group (-N=N-), which is the most reducible functional group in the molecule under the studied conditions.
The reduction of the azo linkage is generally an irreversible, diffusion-controlled process. niscpr.res.in In comprehensive studies, it has been shown that the reduction of the azo group in these derivatives involves a two-electron wave. niscpr.res.in This corresponds to the reduction of the azo group to a hydrazo group (-NH-NH-). At more negative potentials, further reduction of other parts of the molecule, such as the quinoline ring itself, can occur. iieta.orgresearchgate.net The exact potential at which these reductions occur is dependent on the pH of the solution, the specific substituents on the arylazo group, and the composition of the solvent. niscpr.res.in
The electrochemical reduction mechanism for 3-arylazo-2,4,6-trimethylquinolines has been proposed based on cyclic voltammetry, coulometry, and product identification. niscpr.res.in The primary reduction step involves the transfer of two electrons and two protons to the azo group, resulting in the formation of the corresponding hydrazo derivative.
A plausible reaction mechanism can be summarized as follows:
First Reduction Step (Azo Group): The azo-functionalized quinoline derivative diffuses to the electrode surface. It undergoes a two-electron, two-proton reduction to form the hydrazo intermediate. This process is typically irreversible. (R-N=N-R' + 2e⁻ + 2H⁺ → R-NH-NH-R')
Subsequent Reduction Steps: At more negative potentials, other reducible centers in the molecule can undergo electron transfer. For quinoline derivatives, a second irreversible, pH-dependent two-electron wave can be observed, which corresponds to the reduction of the quinoline ring. iieta.orgresearchgate.net
The electrochemical reduction of 3-arylazo-2,4,6-trimethylquinolines is characterized by its kinetic parameters, which provide insight into the rate and mechanism of the electron transfer process at the electrode surface. niscpr.res.in Key kinetic parameters include the charge-transfer coefficient (αn) and the forward rate constant (k°f,h).
These parameters have been determined for a series of substituted 3-arylazo-2,4,6-trimethylquinolines. niscpr.res.in The charge-transfer coefficient (αn) provides information about the symmetry of the energy barrier for the electron transfer reaction. The forward rate constant (k°f,h) quantifies the rate of the electron transfer at the standard potential. The irreversible nature of the reduction wave is indicative of a slow electron transfer process or a rapid follow-up chemical reaction. The values of these kinetic parameters are influenced by factors such as the pH of the medium, the solvent composition, and the nature of the supporting electrolyte. niscpr.res.in
Interactive Data Table: Electrochemical Reduction Data for a Representative 3-Arylazo-2,4,6-trimethylquinoline Derivative
| Parameter | Value | Conditions |
| Number of Electrons (n) | 2 | For the reduction of the azo group |
| Process Type | Diffusion-controlled, Irreversible | At dropping mercury and glassy carbon electrodes |
| Charge-Transfer Coefficient (αn) | Varies with substituent and pH | Typically determined from voltammetric data |
| Forward Rate Constant (k°f,h) | Varies with substituent and pH | Calculated from electrochemical measurements |
Note: The specific values for αn and k°f,h are dependent on the particular aryl substituent and the experimental conditions as detailed in the cited research. niscpr.res.in
Cycloaddition and Annulation Reactions
Cycloaddition and annulation reactions are powerful strategies in organic synthesis for the construction of complex cyclic and polycyclic frameworks. organic-chemistry.orglibretexts.orgmdpi.com Cycloaddition reactions, such as the Diels-Alder reaction, involve the combination of two unsaturated molecules to form a cyclic adduct, creating multiple new bonds in a single step. organic-chemistry.orgnih.govyoutube.com Annulation refers to any reaction that forms a new ring onto a pre-existing molecule. nih.gov
Polymerization and Oligomerization Studies
While this compound itself is a stable aromatic compound, its dihydro- precursor, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), is well-known for its ability to undergo polymerization and oligomerization. The resulting product, a mixture of oligomers, is a widely used rubber antioxidant, often referred to by the monomer's name. asianpubs.org The synthesis of this antioxidant involves two main stages: the initial condensation of aniline (B41778) with acetone (B3395972) to form the 2,2,4-trimethyl-1,2-dihydroquinoline monomer, followed by the acid-catalyzed polymerization of this monomer. asianpubs.org
The polymerization process typically yields a mixture of dimers, trimers, and tetramers, and is therefore more accurately described as an oligomerization. asianpubs.orggoogle.com The reaction is generally slow, but the polymerization step is faster than the initial condensation. asianpubs.org Various catalysts and conditions have been developed to control the degree of polymerization and the composition of the final product, which is a resinous material. google.com
Key research findings from patents describe specific conditions for the polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline. Catalysts such as anhydrous aluminum chloride and hydrochloric acid are effective in promoting the reaction.
| Catalyst | Catalyst Loading | Temperature | Reaction Time | Product Description | Source |
|---|---|---|---|---|---|
| Anhydrous Aluminum Chloride | 2.0 to 10.0% by weight | 80-140°C | 4 hours | Red-brown resin | google.com |
| Hydrochloric Acid | 0.2 to 0.5 mole per mole of monomer | 80-100°C | 3-18 hours | Polymer containing ≥25% dimer | google.com |
Influence of Substituent Effects on Reactivity
The reactivity of the quinoline ring is significantly influenced by the presence of substituents. nih.gov In this compound, the three methyl groups play a crucial role in dictating the molecule's chemical behavior. Methyl groups are known to be electron-donating groups (EDGs) through an inductive effect.
This electron-donating nature has a profound impact on electrophilic aromatic substitution reactions. The benzene ring of the quinoline system is rendered more electron-rich by the methyl groups, particularly the one at the 6-position. This increased electron density makes the ring more nucleophilic and thus activates it towards attack by electrophiles, causing the reaction to proceed faster than in unsubstituted quinoline. quora.com
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of 2,4,6-trimethylquinoline by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this compound are not widely available in public databases, a detailed theoretical analysis based on the known effects of substituents on the quinoline (B57606) ring system allows for the accurate prediction of its spectral features.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the three methyl groups. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship to the nitrogen atom and other substituents.
Aromatic Protons: The quinoline ring system contains four aromatic protons (H-3, H-5, H-7, and H-8). The H-3 proton, located on the pyridine (B92270) ring, typically appears as a singlet. The protons on the benzene (B151609) ring (H-5, H-7, H-8) form a more complex system. The H-5 and H-7 protons are expected to appear as doublets due to coupling with their neighbors, while the H-8 proton, adjacent to the nitrogen-containing ring, is generally shifted further downfield.
Methyl Group Protons: The three methyl groups are in chemically distinct environments and are therefore expected to produce three separate singlet signals.
The C-2 methyl group is adjacent to the nitrogen atom, which deshields the protons, causing them to resonate at a downfield position compared to the other methyl groups.
The C-4 methyl group is also on the pyridine ring and its chemical shift is influenced by the ring's electronic effects.
The C-6 methyl group is attached to the benzene portion of the quinoline core and its protons are expected to appear at a chemical shift typical for aryl methyl groups.
Based on data from structurally similar compounds, the following table presents the predicted ¹H NMR chemical shifts for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.0-7.2 | Singlet |
| H-5 | ~7.6-7.8 | Doublet |
| H-7 | ~7.4-7.6 | Doublet |
| H-8 | ~7.9-8.1 | Doublet |
| 2-CH₃ | ~2.6-2.8 | Singlet |
| 4-CH₃ | ~2.5-2.7 | Singlet |
| 6-CH₃ | ~2.4-2.6 | Singlet |
Note: Data are theoretical predictions based on analogous structures.
The ¹³C NMR spectrum provides information on all twelve carbon atoms in the this compound molecule. The spectrum would display nine signals for the aromatic carbons (five quaternary and four tertiary) and three signals for the methyl carbons. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of nearby atoms.
Aromatic Carbons: The carbons of the quinoline ring system resonate in the typical aromatic region (δ 120-160 ppm). Quaternary carbons (C-2, C-4, C-6, C-4a, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbons directly bonded to the nitrogen (C-2 and C-8a) are significantly deshielded.
Methyl Carbons: The three methyl carbons will appear in the upfield region of the spectrum (δ 15-25 ppm), with slight variations in their chemical shifts reflecting their different positions on the quinoline ring.
The predicted ¹³C NMR chemical shifts for this compound are detailed in the table below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~157-159 |
| C-3 | ~121-123 |
| C-4 | ~144-146 |
| C-4a | ~146-148 |
| C-5 | ~126-128 |
| C-6 | ~135-137 |
| C-7 | ~131-133 |
| C-8 | ~128-130 |
| C-8a | ~146-148 |
| 2-CH₃ | ~24-26 |
| 4-CH₃ | ~18-20 |
| 6-CH₃ | ~21-23 |
Note: Data are theoretical predictions based on analogous structures.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample, causing ionization and extensive fragmentation. The resulting mass spectrum for this compound (C₁₂H₁₃N) displays a prominent molecular ion (M⁺) peak corresponding to its molecular weight. nist.govnih.gov
The mass spectrum is characterized by a base peak at m/z 170, which arises from the loss of a single hydrogen atom ([M-H]⁺), indicating the stability of the resulting cation. The molecular ion peak appears at m/z 171. nist.gov Another significant fragment is observed at m/z 156, corresponding to the loss of a methyl group ([M-CH₃]⁺). nist.gov This fragmentation pattern is typical for alkyl-substituted aromatic compounds.
| Ion | m/z (mass/charge ratio) | Relative Intensity | Proposed Identity |
| Molecular Ion | 171 | High | [C₁₂H₁₃N]⁺ |
| Base Peak | 170 | 100% | [C₁₂H₁₂N]⁺ |
| Fragment | 156 | High | [C₁₁H₁₀N]⁺ |
Source: Data compiled from the NIST Mass Spectrometry Data Center. nist.gov
Fast Atom Bombardment (FAB) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. wikipedia.orgcreative-proteomics.com In this method, the sample is dissolved in a non-volatile liquid matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org
This process results in less fragmentation compared to EI-MS. wikipedia.org For this compound, FAB-MS would be expected to produce a spectrum dominated by the protonated molecular ion, [M+H]⁺, at m/z 172. This prominent peak provides a clear confirmation of the molecular weight. Adduct ions with the matrix material may also be observed, but significant fragmentation of the quinoline ring is generally minimal, making this technique ideal for molecular weight determination. creative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comcmes.org It is an essential tool for assessing the purity of this compound and identifying any potential impurities.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and passed through a capillary column. cmes.org The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and detected.
This technique allows for the separation of this compound from starting materials, by-products from the synthesis (such as other quinoline isomers), or degradation products. The retention time from the GC provides a characteristic identifier for the main compound, while the mass spectrum of each peak allows for positive identification by comparison with spectral libraries, such as the NIST library. thermofisher.com This dual-detection method enables both the quantification of the purity of this compound and the structural elucidation of unknown trace-level impurities. thermofisher.comcmes.org
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, offering a molecular fingerprint of the compound.
The vibrational spectrum of this compound is complex due to its fused aromatic ring system and methyl substituents. The interpretation of IR and Raman spectra involves assigning observed vibrational bands to specific molecular motions. This assignment is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies with a reasonable degree of accuracy.
The key functional groups and their characteristic vibrations in this compound include:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the quinoline ring typically appear in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The methyl (CH₃) groups exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are observed in the 1500-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are characteristic of the aromatic nature of the quinoline core.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds occur at lower frequencies, typically below 1500 cm⁻¹.
Ring Vibrations: The entire quinoline ring system can undergo various stretching and deformation vibrations, which give rise to a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹).
A representative table of vibrational assignments for this compound, based on theoretical calculations and comparison with related quinoline derivatives, is presented below.
Table 1: Representative Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Description |
|---|---|---|
| ~3050 | ν(C-H) | Aromatic C-H stretching |
| ~2975 | νas(CH₃) | Asymmetric methyl C-H stretching |
| ~2920 | νs(CH₃) | Symmetric methyl C-H stretching |
| ~1620 | ν(C=C) / ν(C=N) | Aromatic ring stretching |
| ~1580 | ν(C=C) / ν(C=N) | Aromatic ring stretching |
| ~1450 | δas(CH₃) | Asymmetric methyl C-H bending |
| ~1380 | δs(CH₃) | Symmetric methyl C-H bending |
| ~1250 | β(C-H) | In-plane aromatic C-H bending |
| ~830 | γ(C-H) | Out-of-plane aromatic C-H bending |
| ~600 | Ring deformation | Quinoline ring deformation |
(Note: ν = stretching, δ = bending, β = in-plane bending, γ = out-of-plane bending, as = asymmetric, s = symmetric. These are approximate values and can vary based on the experimental conditions and theoretical model.)
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures or for purity assessment.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method is commonly employed. In this approach, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.
A typical HPLC method for the analysis of quinoline derivatives would involve a C18 column with a mobile phase consisting of a gradient mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution nih.gov. Detection is typically achieved using a Diode Array Detector (DAD) or a UV detector, as the quinoline ring system exhibits strong UV absorbance.
Table 2: Representative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound. It is especially useful for assessing purity and resolving isomers. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column.
For the separation of trimethylquinoline isomers, a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent), is often used. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points.
Comprehensive two-dimensional gas chromatography (GC×GC-MS) offers significantly higher resolution than conventional GC-MS and is particularly advantageous for separating co-eluting isomers in complex matrices. In GC×GC, the effluent from a primary column is modulated and re-injected onto a second, shorter column with a different stationary phase, providing an orthogonal separation mechanism. This technique is highly effective for the detailed purity assessment of this compound, revealing trace impurities that might be hidden under the main peak in a one-dimensional GC analysis.
Table 3: Representative GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-300 amu |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and to get a preliminary assessment of purity libretexts.org. In the synthesis of this compound, for example, via the Doebner-von Miller reaction, TLC can be used to track the consumption of the starting materials (e.g., p-toluidine (B81030) and an α,β-unsaturated carbonyl compound) and the formation of the product.
A typical TLC analysis involves spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate (the stationary phase) and developing it in a chamber containing an appropriate solvent system (the mobile phase). The choice of solvent system depends on the polarity of the compounds to be separated. For a reaction involving an aniline (B41778) and a carbonyl compound to form a quinoline, a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) is often used. The separated spots are visualized under UV light, as the quinoline product is UV-active. The progress of the reaction is indicated by the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. The use of a "co-spot," where the reaction mixture and a standard of the starting material are spotted in the same lane, helps in confirming the identity of the spots rochester.edu.
Table 4: Representative TLC Conditions for Monitoring the Synthesis of this compound
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) |
| Application | Monitoring the disappearance of reactants and the appearance of the product. |
X-ray Crystallography for Solid-State Structure Determination
To obtain the crystal structure of this compound, a single crystal of high quality is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Table 5: Hypothetical Crystallographic Data for this compound based on Similar Structures
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~7.8 |
| c (Å) | ~12.3 |
| β (°) | ~105 |
| Volume (ų) | ~980 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.16 |
(Note: These are hypothetical data based on the analysis of structurally related quinoline derivatives and are presented for illustrative purposes.)
Theoretical and Computational Chemistry of 2,4,6 Trimethylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the behavior of 2,4,6-trimethylquinoline at a molecular level. These calculations are based on the principles of quantum mechanics and can accurately determine various molecular properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular geometry of this compound. researchgate.net DFT calculations, particularly using Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) combined with basis sets like 6-311++G(d,p), are employed to optimize the molecule's geometry. researchgate.netnih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
The calculations provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, DFT is used to analyze the electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. nih.govresearchgate.net These insights are crucial for understanding the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.
Table 1: Representative Theoretical Methods in DFT Analysis
| Method/Functional | Basis Set | Common Applications |
|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, Electronic Properties |
| M06-2X | 6-311++G(d,p) | Tautomer and Conformer Stability, Reaction Barrier Heights |
Ab initio methods, such as Hartree-Fock (HF) theory, are used to study the ground state properties of this compound from first principles, without reliance on experimental data. researchgate.net The HF method approximates the many-electron wavefunction of a molecule as a single Slater determinant, where each electron's movement is considered in an average field created by all other electrons. youtube.com
Calculations for this compound have been performed at the Hartree-Fock level of theory using basis sets like 6-31++G(d,p) to compute its ground state geometry and vibrational frequencies. researchgate.net While DFT often provides more accurate results due to its inclusion of electron correlation, HF remains a foundational method for obtaining initial insights into the molecule's structure and stability. academicjournals.org These calculations are essential for determining fundamental properties like total energy, dipole moment, and the energies of molecular orbitals. academicjournals.org
Computational methods are vital for interpreting experimental vibrational spectra, such as Fourier-transform infrared (FT-IR) and FT-Raman. For this compound, both DFT and Hartree-Fock methods have been used to calculate harmonic and anharmonic vibrational frequencies. researchgate.net
The calculated frequencies, though often systematically higher than experimental values, can be corrected using scaling factors to achieve excellent agreement with observed spectra. researchgate.netnih.gov A key aspect of this analysis is the assignment of each calculated vibrational mode to a specific molecular motion, such as C-H stretching, C-C bond vibrations, or ring deformations. This is accomplished through Total Energy Distribution (TED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. researchgate.net This detailed assignment allows for a complete and accurate understanding of the molecule's vibrational dynamics.
Table 2: Comparison of Theoretical and Experimental Vibrational Analysis
| Analysis Step | Description | Computational Tool/Method |
|---|---|---|
| Geometry Optimization | The molecular structure is optimized to its lowest energy state. | DFT (B3LYP), Hartree-Fock |
| Frequency Calculation | Harmonic vibrational frequencies are computed at the optimized geometry. | DFT (B3LYP), Hartree-Fock |
| Frequency Scaling | Calculated frequencies are scaled to correct for approximations and anharmonicity. | Empirical Scaling Factors |
| Vibrational Assignment | Each vibrational mode is assigned to specific atomic motions. | Total Energy Distribution (TED) |
| Spectral Comparison | The calculated and scaled spectrum is compared with experimental FT-IR and FT-Raman data. | Visual and statistical comparison |
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies to find the most stable structure. For this compound, the quinoline (B57606) ring system is largely rigid. Therefore, conformational analysis primarily focuses on the rotation of the three methyl (-CH3) groups attached to the ring.
Computational methods can map the potential energy surface as a function of the dihedral angles of these methyl groups. By calculating the energy at various rotational positions, the lowest-energy (most stable) conformation can be identified. This analysis is crucial for ensuring that other quantum chemical calculations, such as for electronic structure and vibrational frequencies, are performed on the correct ground-state geometry.
Computational Modeling of Reactivity
Computational models are instrumental in predicting the chemical reactivity of this compound, offering insights into how and where it will react with other chemical species.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comyoutube.com
The LUMO is the innermost orbital without electrons and is associated with the molecule's ability to act as an electrophile or electron acceptor. youtube.comyoutube.com
For this compound, the energy and spatial distribution of the HOMO and LUMO can be calculated using DFT or other quantum chemical methods. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.
Analysis of the FMOs reveals the most probable sites for chemical reactions. The regions of the molecule where the HOMO has the highest density are the most likely to be attacked by electrophiles. Conversely, the regions where the LUMO is concentrated are the most susceptible to attack by nucleophiles. youtube.com This information is used to predict reaction pathways for processes such as electrophilic substitution or nucleophilic addition. youtube.com
Table 3: Principles of Frontier Molecular Orbital (FMO) Theory
| Orbital | Description | Role in Reactivity | Information Provided |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Electron Donor (Nucleophile) | Identifies the most likely sites for electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron Acceptor (Electrophile) | Identifies the most likely sites for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of Chemical Reactivity | A smaller gap generally implies higher reactivity. |
Prediction of Reaction Mechanisms and Regioselectivity
Computational chemistry plays a pivotal role in elucidating reaction mechanisms by mapping out reaction pathways, identifying transition states, and calculating activation energies. grnjournal.us This predictive power is particularly valuable in understanding the regioselectivity of reactions involving substituted quinolines like this compound.
The regioselectivity of electrophilic aromatic substitution (SEAr) reactions on heteroaromatic systems can be effectively predicted using computational methods. rsc.org For quinoline derivatives, the electron-donating methyl groups at positions 2, 4, and 6 are expected to activate the quinoline ring towards electrophilic attack. Density Functional Theory (DFT) calculations can be employed to determine the most likely sites of substitution by analyzing the electron density distribution and the stability of the intermediates formed upon electrophilic attack. For instance, in related systems, the positions with the highest electron density are generally favored for electrophilic substitution.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the scenario is different. For instance, in 2,4-dichloroquinazolines, DFT calculations have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack. mdpi.com This aligns with the calculated lower activation energy for nucleophilic attack at this position. mdpi.com Although this compound itself is not primed for SNAr without a suitable leaving group, these computational principles can be applied to its derivatives.
Machine learning techniques are also emerging as powerful tools for predicting regioselectivity in chemical reactions, including those involving substituted aromatic compounds. acs.orgacs.org These models can be trained on large datasets of known reactions to predict the outcomes for new substrates with high accuracy.
Structure-Electronic Property Correlations
The introduction of substituents to a quinoline framework can alter its electronic properties. nih.gov For example, the total torsion angle between phenyl rings in polyanilines is a key factor governing their band gaps and electrical conductivity. nih.gov Similarly, the specific substitution pattern in this compound will dictate its conformational preferences and, consequently, its electronic characteristics.
Quantum chemical calculations, such as those based on DFT, are essential for quantifying these structure-property relationships. dntb.gov.ua These calculations can provide valuable data on key electronic parameters.
Table 1: Calculated Electronic Properties of a Representative Substituted Quinoline
| Property | Value |
| HOMO Energy | -5.593 eV |
| LUMO Energy | -1.889 eV |
| Energy Gap (HOMO-LUMO) | 3.704 eV |
| Chemical Potential | -3.741 eV |
| Chemical Hardness | 1.852 eV |
| Electrophilicity Index | 3.789 eV |
This table presents representative data for a substituted quinoline derivative calculated at the B3LYP/6-311G(d,p) level of theory, as specific data for this compound was not available in the search results. The values illustrate the types of electronic parameters that can be determined computationally. nih.gov
The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher reactivity. The methyl groups in this compound, being electron-donating, are expected to raise the HOMO energy level, potentially leading to a smaller energy gap compared to unsubstituted quinoline and thus influencing its chemical reactivity.
In Silico Target Prediction and Molecular Docking Studies (for biologically relevant derivatives)
In silico techniques, particularly molecular docking, are powerful tools for predicting the potential biological targets of a compound and elucidating its binding mode at the molecular level. researchgate.net For biologically relevant derivatives of this compound, these methods can provide valuable insights into their mechanism of action and guide the design of more potent analogs.
Molecular docking studies have been extensively used to investigate the interaction of quinoline derivatives with a variety of biological targets, including those relevant to cancer, infectious diseases, and other conditions. researchgate.netnih.gov For instance, quinoline derivatives have been docked into the active sites of enzymes like HIV reverse transcriptase and various cancer-related proteins to predict their binding affinities and interaction patterns. researchgate.netnih.gov
The general workflow for such studies involves:
Target Identification: Potential biological targets are identified based on the known activities of similar compounds or through computational target fishing approaches.
Molecular Docking: The 3D structure of the quinoline derivative is docked into the binding site of the target protein. The docking algorithm samples different conformations and orientations of the ligand to predict the most stable binding pose.
Binding Affinity Prediction: The binding affinity is estimated using a scoring function, which provides a measure of the strength of the interaction between the ligand and the protein.
Interaction Analysis: The binding mode is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity.
For example, in a study of quinoline derivatives as potential antimicrobial agents, molecular docking was used to screen their binding potential against microbial target proteins. ijprajournal.com The results helped in prioritizing compounds for further experimental testing. ijprajournal.com Similarly, Quantitative Structure-Activity Relationship (QSAR) studies, often combined with molecular docking, have been employed to design and predict the activity of quinoline derivatives as inhibitors of targets like human dihydroorotate dehydrogenase (hDHODH), an enzyme implicated in cancer. researchgate.net
The insights gained from these in silico studies can be invaluable for the rational design of novel this compound derivatives with improved biological activity and selectivity.
Applications in Materials Science and Industrial Chemistry
Role as a Stabilizing Additive in Polymeric Materials
2,4,6-Trimethylquinoline, particularly in its polymerized form (poly-1,2-dihydro-2,2,4-trimethylquinoline or TMQ), serves as a crucial stabilizing additive in various polymeric materials. Its primary function is to inhibit or retard the degradation of polymers caused by oxidative processes, thereby extending the material's service life and maintaining its desired physical properties.
Antioxidant Efficacy in Rubber and Polymer Industries
Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) is a widely utilized antioxidant in the rubber industry, valued for its ability to protect against the deleterious effects of heat and oxygen. This aminic antioxidant is effective in a range of elastomers, including natural rubber and synthetic rubbers like styrene-butadiene rubber (SBR). Its high molecular weight and low volatility ensure long-term thermal aging resistance as it is less likely to leach out of the polymer matrix.
The antioxidant activity of TMQ is a result of its ability to interrupt the free-radical chain reactions that lead to polymer degradation. It can be used in various applications and across a wide temperature range. While it provides excellent protection against thermo-oxidative degradation, its efficacy against flex cracking or fatigue is limited. For comprehensive protection, it is often used in combination with other antioxidants, such as p-phenylenediamine (B122844) derivatives, particularly in demanding applications like tire manufacturing.
Recent research has explored novel antioxidants based on polymerized 2,2,4-trimethyl-1,2-dihydroquinoline for styrene-butadiene rubber composites. Studies have shown that certain modified TMQ polymers exhibit high antioxidant activity. For example, a hydrazide derivative of the polymer demonstrated superior performance, retaining a significant percentage of tensile strength after prolonged thermo-oxidative aging.
Table 1: Antioxidant Performance of TMQ Derivatives in SBR Vulcanizates After 7 Days of Thermo-oxidative Aging
| Antioxidant | Retained Tensile Strength (%) |
| Blank (No Antioxidant) | 50.27 |
| Commercial TMQ | 71.97 |
| Ester Derivative | 80.90 |
| Hydrazide Derivative | 86.66 |
| Oxadiazole Derivative | 80.15 |
| Triazole Derivative | 72.99 |
Degradation Studies and Chemical Stability in Materials
The chemical stability of this compound-based additives is a key factor in their effectiveness. The polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline exhibits notable thermal stability and resistance to oxidation, which is essential for its function in rubber and plastics. The oligomeric nature of commercial TMQ, which consists of dimers, trimers, and tetramers, contributes to its low volatility and slow migration within the polymer. This ensures a persistent protective effect, making it suitable for products used in high-temperature environments or for extended periods.
Studies on the degradation of materials containing these additives show that they significantly slow down the deterioration of mechanical properties. The stability of the additive itself means it remains effective over time, preventing the polymer from becoming brittle or losing its elasticity due to oxidative cross-linking or chain scission.
Use as a Precursor in Chemical Production
This compound is a valuable intermediate in the synthesis of more complex chemical structures, finding applications in the production of dyes, pigments, and as a component in petroleum-based products.
Synthesis of Dyes and Pigments
Quaternary salts of this compound serve as precursors in the synthesis of certain types of dyes. For instance, 2,4,6-trimethyl quinoline (B57606) ethiodide has been used in the preparation of photographic sensitizing dyes belonging to the dicyanine class. The synthesis of cyanine (B1664457) dyes, a broad class of synthetic dyes, often involves the condensation of heterocyclic quaternary salts that have an active methyl group. Quaternary quinolinium salts, derived from compounds like this compound, are key components in creating the chromophoric system of these dyes. Cyanine dyes are known for their sharp and strong absorption bands and are used in various applications, including biological labeling and in CD and DVD media.
The general synthetic route for asymmetric cyanine dyes involves the reaction of a heterocyclic quaternary salt, such as a derivative of this compound, with another heterocyclic compound. The specific structure of the resulting dye and its optical properties are determined by the nature of the heterocyclic nuclei and the length of the polymethine chain connecting them.
Components in Petroleum Products (e.g., motor oil additives)
This compound has been identified as a significant component in petroleum products, notably as an additive in motor oil to enhance its performance. Derivatives of trimethylquinoline, such as 1,2-dihydro-4-trimethylquinoline, are commercially available as lubricant additives. These compounds can function as antioxidants in lubricating oils, preventing oxidative degradation of the base oil, which can lead to the formation of sludge, varnish, and an increase in viscosity. By inhibiting oxidation, these additives help to maintain the lubricating properties of the oil and extend its useful life.
Table 2: Examples of Trimethylquinoline Derivatives in Lubricant Formulations
| Compound | Type | Function |
| 1,2-dihydro-4-trimethylquinoline | Additive | Antioxidant |
| This compound | Component | Performance Enhancer |
Application in Ionic Liquids for Catalysis and Electrochemistry
Quaternary quinolinium salts, which can be synthesized from this compound, are a class of ionic liquids. Ionic liquids are salts with low melting points that are finding increasing use as solvents and electrolytes in various chemical processes due to their unique properties, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics.
The properties of quinolinium-based ionic liquids can be tailored by varying the alkyl chain length on the nitrogen atom and the choice of the anion. These ionic liquids have been investigated for their potential in electrochemical applications. For example, they have been tested as electrolytes in dye-sensitized solar cells, where they facilitate electron transfer without undergoing permanent chemical changes. The electrochemical stability of the ionic liquid is a critical parameter in such applications.
In the field of catalysis, ionic liquids are valued for their ability to dissolve a wide range of organic, inorganic, and organometallic compounds. They can act as solvents for catalytic reactions, and in some cases, the ionic liquid itself can have a catalytic effect. The use of ionic liquids can lead to improved reaction rates and selectivities. Furthermore, their immiscibility with many organic solvents allows for easier separation and recycling of the catalyst, which is a significant advantage for developing greener chemical processes. While specific catalytic cycles involving 2,4,6-trimethylquinolinium-based ionic liquids are a subject of ongoing research, their role as a stable and effective medium for catalysis is well-established within the broader context of ionic liquid applications.
Table 3: Potential Applications of Quinolinium-Based Ionic Liquids
| Application Area | Function | Key Properties |
| Electrochemistry | Electrolyte | High ionic conductivity, Wide electrochemical window, Thermal stability |
| Catalysis | Solvent, Catalyst support | High solubility of reactants and catalysts, Facilitates catalyst recycling |
Research in Biological Systems Non Clinical Investigations
Antioxidant Properties and Mechanistic Insights
The potential of quinoline (B57606) derivatives as antioxidants has been a subject of scientific inquiry, largely due to the electron-donating nature of the nitrogen-containing heterocyclic ring system. Research in this area typically investigates mechanisms such as radical scavenging, metal ion chelation, and the ability to modulate markers of oxidative stress.
A review of scientific literature did not yield specific studies investigating the radical scavenging activity of 2,4,6-trimethylquinoline, including analyses using methods such as Electron Spin Resonance (ESR) spectroscopy. While research exists on the antioxidant and radical scavenging properties of structurally related compounds, such as hydroxylated and hydrogenated trimethylquinoline derivatives, specific data on the parent compound this compound is not available in the reviewed sources. nih.gov
The ability of a compound to chelate transition metal ions, such as iron (Fe(II) and Fe(III)), is a key mechanism in preventing oxidative stress, as it can inhibit the formation of highly reactive hydroxyl radicals via the Fenton reaction. However, specific experimental data on the iron chelating capabilities of this compound could not be located in the available scientific literature. While it is generally assumed that some quinolines can chelate iron, dedicated studies to characterize or quantify this interaction for this compound are not present in the searched databases. nih.gov
Investigation into the effects of this compound on oxidative stress markers in either in vitro cellular systems or in vivo animal models has not been reported in the reviewed literature. Studies on related molecules, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, have demonstrated modulation of oxidative stress in animal models of liver injury and Parkinson's disease. nih.govnih.govmdpi.comresearchgate.net However, these findings are specific to these derivatives and cannot be directly extrapolated to this compound itself.
Antimicrobial Activity
The quinoline scaffold is a core component of many synthetic antimicrobial agents. Research into new quinoline derivatives often includes screening for activity against a panel of clinically relevant bacterial and fungal pathogens.
A comprehensive search of available literature did not uncover any studies that specifically evaluated the antibacterial activity of this compound against the pathogens Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Salmonella typhimurium, or Klebsiella pneumoniae. The existing body of research on the antimicrobial properties of quinolines focuses on other derivatives and functionalized structures.
There is no available data from the reviewed scientific literature concerning the specific antifungal properties of this compound against Candida albicans or other fungal species. Research in this area has been conducted on other classes of substituted quinolines, but findings for the specific title compound have not been published.
Proposed Mechanisms of Action (e.g., cell membrane disruption, enzyme inhibition)
There is no specific information in the reviewed literature detailing the proposed mechanisms of action for this compound in biological systems.
Anticancer Potential
In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines (e.g., MCF-7, HepG2)
No studies were found that specifically evaluated the cytotoxic effects or the induction of apoptosis by this compound in MCF-7, HepG2, or other cancer cell lines.
Modulation of Apoptotic Pathways (e.g., caspases, Bcl-2 proteins)
There is no available data on whether this compound modulates key apoptotic proteins such as caspases or members of the Bcl-2 family.
Hepatoprotective Effects (in animal models)
No published research was identified that investigates the potential hepatoprotective effects of this compound in animal models of liver injury.
Neuroprotective Effects (in animal models)
Alleviation of Oxidative Stress and Inflammation in Neurological Models
Specific studies on the neuroprotective capabilities of this compound, including its ability to alleviate oxidative stress and inflammation in neurological models, are absent from the current scientific literature.
Interaction with Neurotransmitters and Neural Pathways
There are no available scientific studies investigating the direct interaction of this compound with neurotransmitters, their receptors, or their associated neural pathways. Research into the neuropharmacological effects of quinoline-based compounds has consistently focused on more complex derivatives, leaving the activity of this compound itself uncharacterized in this context.
Anti-inflammatory and Antidiabetic Activities
Similarly, the scientific literature lacks non-clinical investigations into the potential anti-inflammatory or antidiabetic effects of this compound. In vitro and in vivo studies that explore these activities have been conducted on other quinoline derivatives, but no such data exists for this compound. Therefore, no detailed research findings or data tables on its efficacy in these areas can be provided.
Table of Chemical Compounds
Structure Activity Relationship Sar Studies of 2,4,6 Trimethylquinoline Derivatives
Impact of Substituent Position and Electronic Properties on Biological Activity
The substitution pattern on the quinoline (B57606) nucleus is a critical determinant of biological activity. While the plain quinoline molecule has few medicinal properties, its derivatives exhibit a wide array of pharmacological activities depending on the nature and location of attached functional groups. nih.govresearchgate.netbiointerfaceresearch.com
The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a significant role. For instance, in a series of quinoline Reissert derivatives studied for HIV-1 reverse transcriptase inhibitory activity, it was found that activity increases with the presence of electron-withdrawing substituents at the C-6 position. researchgate.net This suggests that for certain biological targets, reducing the electron density of the quinoline ring system enhances interaction and efficacy. Conversely, for other activities, electron-releasing groups are beneficial. The SAR for some anticancer quinoxalines (a related heterocyclic system) showed that electron-releasing groups like methoxy (B1213986) (-OCH3) were essential for activity, while replacement with an electron-withdrawing group like chlorine (-Cl) decreased activity. mdpi.com
The position of substituents is equally crucial. General SAR studies on quinolones have established that certain positions are vital for specific activities. For antibacterial quinolones, a fluorine atom at the C-6 position and a piperazine (B1678402) ring at C-7 are known to broaden the spectrum of activity and increase potency. nih.gov An amino group at C-5 can also confer activity. slideshare.net However, introducing substituents at the C-2 position often leads to a significant reduction in antibacterial activity. slideshare.net For antimalarial 4-aminoquinolines, the 7-chloro group is considered optimal, while a methyl group at C-3 reduces activity, and an additional methyl group at C-8 abolishes it entirely. pharmacy180.com These findings underscore that the biological activity of a quinoline derivative is not merely the sum of its parts but is highly dependent on a specific substitution pattern.
Interactive Data Table: Impact of Substituent Position on Quinoline Activity
| Position | Substituent Type | Effect on Biological Activity | Activity Class | Reference |
|---|---|---|---|---|
| C-1 | Alkyl (e.g., methyl, ethyl, cyclopropyl) | Essential for activity, greater potency | Antibacterial | slideshare.net |
| C-2 | General Substituents | Greatly reduces activity | Antibacterial | slideshare.net |
| C-5 | Amino (-NH2) | Confers activity | Antibacterial | slideshare.net |
| C-6 | Fluorine (-F) | Significantly enhances antibacterial activity | Antibacterial | slideshare.net |
| C-6 | Electron-withdrawing groups | Increases activity | Anti-HIV | researchgate.net |
| C-7 | Piperazine / Pyrrolidine Ring | Confers activity, increases potency vs. Gram-positive bacteria | Antibacterial | slideshare.netnih.gov |
| C-7 | Chloro (-Cl) | Optimal for activity | Antimalarial | pharmacy180.com |
| C-8 | Halogen (F or Cl) | Improves oral absorption and activity against anaerobes | Antibacterial | nih.gov |
Correlation Between Methyl Substitution and Lipophilicity, Membrane Permeability, and Solubility
Lipophilicity, often expressed as the partition coefficient (logP), is a key physicochemical property that influences a drug's ability to cross biological membranes, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov The introduction of methyl groups to a core structure generally increases its lipophilicity.
In studies of quinoline derivatives, this principle holds true. For example, a series of 2-arylquinolines were found to be more lipophilic than their partially saturated 1,2,3,4-tetrahydroquinoline (B108954) counterparts. rsc.org Within a series of quinoline-1,4-quinone hybrids, the substitution of a hydrogen atom with a methyl group at the C-2 position increased the compound's lipophilicity. nih.gov This increased lipophilicity can directly impact membrane permeability. Molecules with higher lipophilicity often have an easier time crossing cell membranes, which is crucial for drugs that need to reach intracellular targets. nih.gov
For 2,4,6-trimethylquinoline, the presence of three methyl groups would be expected to confer a significantly higher lipophilicity compared to the unsubstituted quinoline parent molecule. This enhanced lipophilicity would likely lead to increased passive diffusion across cell membranes. However, there is a balance to be struck; excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity, which can limit a compound's therapeutic potential. researcher.life Therefore, the degree of methyl substitution must be optimized to achieve a favorable balance between membrane permeability and solubility.
Influence of Halogenation (e.g., Bromine) on Receptor Selectivity
Halogenation is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. The introduction of halogens like chlorine, fluorine, and bromine can alter a molecule's size, lipophilicity, and electronic distribution, thereby influencing its binding affinity and selectivity for a biological target.
In the context of quinolines, halogenation has been shown to be a powerful tool. The substitution of a fluorine atom at the C-6 position is a well-known modification that significantly enhances the antibacterial activity of quinolones. slideshare.net Similarly, a halogen (fluorine or chlorine) at the C-8 position can improve oral absorption and activity against anaerobic bacteria. nih.gov
Functionalization Strategies to Enhance Specific Activities (e.g., antioxidant capacity with electron-donating groups)
Targeted functionalization of the quinoline scaffold is a key strategy for enhancing specific biological activities. A prominent example is the modulation of antioxidant capacity through the introduction of specific functional groups. The ability of a compound to act as an antioxidant is often related to its capacity to donate electrons or hydrogen atoms to neutralize free radicals. nih.gov
Therefore, a rational strategy to enhance the antioxidant capacity of this compound would be to introduce hydroxyl or amino groups onto the quinoline ring. The position of these EDGs would be critical. Based on general principles, placing a hydroxyl group at a position that allows for resonance stabilization of the resulting radical (e.g., C-6 or C-8) would likely yield a potent antioxidant derivative. The methyl groups already present on the this compound scaffold may also contribute modestly to the antioxidant effect through their electron-donating inductive properties.
Interactive Data Table: Functional Groups to Enhance Quinoline Antioxidant Activity
| Functional Group | Electronic Property | Mechanism | Effect on Antioxidant Capacity | Reference |
|---|---|---|---|---|
| Amine (-NH₂) | Electron-Donating | Electron Transfer | Significantly enhances capacity | researchgate.net |
| Hydroxyl (-OH) / Phenol Ring | Electron-Donating | Hydrogen Atom Transfer / Electron Transfer | Enhances capacity | nih.govnih.gov |
| Methoxy (-OCH₃) | Electron-Donating | Electron Transfer | Contributes to antioxidant capacity | researchgate.net |
| Chlorine (-Cl) | Electron-Withdrawing | N/A | Decreases contribution to antioxidant capacity | researchgate.net |
Conformational Flexibility and its Role in Bioactivity and Blood-Brain Barrier Permeation
While aromatic systems like quinoline are relatively rigid and planar, the conformational flexibility of their hydrogenated derivatives can play a crucial role in bioactivity. This is particularly important for drugs targeting the central nervous system (CNS), as the ability to permeate the blood-brain barrier (BBB) is a major hurdle. nih.gov
The permeability of the BBB and a compound's subsequent neuroprotective efficacy can be reliant on its conformational flexibility. nih.gov For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a derivative with a saturated heterocycle, can assume multiple conformations. nih.govresearchgate.net This flexibility is believed to be advantageous for crossing the BBB. The saturation of one of the rings in the quinoline system transforms the flat, rigid structure into a more three-dimensional and flexible one, which can better navigate the complex lipid environment of the BBB. nih.gov
Beyond BBB permeation, conformational flexibility allows a molecule to adopt the optimal geometry (the "bioactive conformation") required to bind effectively to a specific receptor or enzyme active site. A rigid molecule may have high affinity if its fixed shape is complementary to the binding site, but a flexible molecule has the advantage of being able to adapt to multiple related targets or to induce a better fit upon binding. Therefore, converting this compound to its tetrahydroquinoline analogue could be a viable strategy to improve its potential as a CNS-active agent by enhancing both its BBB permeability and its ability to conform to a biological target.
General SAR Framework for Quinoline-Based Compounds in Drug Discovery
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile framework for designing ligands for diverse biological targets. researchgate.netnih.gov Over decades of research, a general SAR framework has emerged that guides the development of new quinoline-based therapeutic agents. nih.govnih.gov
Core Structure is Key : The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for the antibacterial activity of quinolones. slideshare.net For antimalarials like chloroquine, the 4-aminoquinoline (B48711) core is the critical pharmacophore. pharmacy180.com
N-1 Substitution : For many classes of quinoline derivatives, particularly antibacterial quinolones, substitution at the N-1 position with small alkyl or cyclopropyl (B3062369) groups is essential for high potency. slideshare.netnih.gov
C-4 Position : The nature of the side chain at the C-4 position is critical for antimalarial activity. A dialkylaminoalkyl side chain of a specific length is often optimal. pharmacy180.com
Benzene (B151609) Ring Substitution (C-5 to C-8) : This part of the molecule is a major site for modification to fine-tune activity, selectivity, and pharmacokinetic properties.
C-6 : A fluorine substituent dramatically improves antibacterial potency. slideshare.net
C-7 : Bulky substituents, often heterocyclic rings like piperazine, are crucial for antibacterial spectrum and potency. nih.govslideshare.net These substituents also strongly influence side effects, such as CNS effects. nih.gov
C-8 : Halogenation can improve absorption, while other groups like methoxy can reduce phototoxicity. nih.gov
Molecular Properties : Successful quinoline-based drugs generally adhere to broader principles of drug design, such as maintaining a balance of lipophilicity for adequate solubility and membrane permeability, and having a molecular weight within a certain range. researcher.life
This framework highlights that while the quinoline nucleus provides the basic template, the specific biological activity is dictated by a precise and often complex interplay of substituents at various positions around the ring. biointerfaceresearch.com
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Routes
While traditional methods for quinoline (B57606) synthesis, such as the Combes, Doebner-Miller, and Friedländer reactions, are well-established, the future of 2,4,6-trimethylquinoline synthesis lies in the development of more sustainable and efficient methodologies. iipseries.org Modern synthetic strategies are increasingly focused on green chemistry principles to improve efficiency, selectivity, and environmental friendliness over classical methods. Key areas of innovation include the use of nanocatalysts, heterogeneous catalysts, and micellar-mediated systems.
One promising approach involves the use of phosphomolybdic acid as a highly effective and reusable solid acid catalyst. lookchem.com This method, particularly when conducted in a micellar medium with surfactants like sodium dodecyl-sulfate (SDS), offers advantages for industrial applications due to its efficiency and the simplification of product separation in a biphasic toluene-water system. Research is also moving towards solvent-free reactions accelerated by techniques like microwave and ultrasound irradiation, as well as the use of environmentally benign solvents such as ionic liquids and deep eutectic solvents. arabjchem.org The application of nanocatalysts, including magnetic nanoparticles, is another significant area of development, offering high catalytic activity and easy recovery and recycling of the catalyst.
Future efforts will likely concentrate on optimizing these green methodologies to achieve even higher yields, reduce reaction times, and minimize waste generation, making the synthesis of this compound and its derivatives more economically viable and environmentally sustainable.
Exploration of New Reactivity Modes and Catalytic Applications
This compound serves as a valuable scaffold for the synthesis of more complex and functionally diverse molecules. lookchem.com The strategic placement of the three methyl groups influences the electronic and steric environment of the quinoline core, providing a unique platform for exploring new chemical transformations and applications.
Current research has demonstrated the functionalization of the this compound core to produce derivatives with unique properties, such as 3-arylazo-2,4,6-trimethylquinolines and 7-amino-2,4,6-trimethylquinoline. Future work will likely expand on this by exploring a wider range of substitutions and cyclization reactions to generate novel heterocyclic systems. For instance, the intramolecular cyclization of substituted 2-alkenylanilines to form quinoline and indole (B1671886) derivatives highlights the potential for creating complex polycyclic structures. lookchem.com
Furthermore, the catalytic potential of this compound-based structures is an emerging area of interest. While the parent compound is primarily a building block, its derivatives could be designed to act as ligands for transition metal catalysts or as organocatalysts themselves. The unique steric and electronic properties conferred by the methyl groups could lead to catalysts with novel selectivity and reactivity.
Integration of Advanced Computational Methods for Predictive Chemistry
The integration of advanced computational methods is set to revolutionize the study and application of this compound and its derivatives. In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are becoming indispensable tools for predicting the biological activity and pharmacokinetic properties of new chemical entities. nih.govresearchgate.net
For this compound, computational studies can be employed to:
Predict Biological Activity: By analyzing the structural features of this compound derivatives, QSAR models can predict their potential efficacy against various biological targets, guiding the synthesis of more potent compounds. nih.govmdpi.com
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of this compound, helping to understand and predict the outcomes of chemical reactions. researchgate.netsapub.org
Design Novel Compounds: Computational tools can be used to design new derivatives of this compound with tailored electronic and steric properties for specific applications in materials science or medicinal chemistry. mdpi.com
Assess Pharmacokinetics and Toxicity: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles can help to identify promising drug candidates early in the discovery process, reducing the time and cost of development. researchgate.netresearchgate.netnih.gov
The synergy between computational prediction and experimental validation will accelerate the discovery and development of new applications for this compound-based compounds.
| Computational Method | Application in this compound Research | Potential Benefits |
| QSAR | Predicting biological activity (e.g., anticancer, antimicrobial) of derivatives. | Guides synthesis of more potent compounds; reduces the need for extensive screening. nih.govnih.gov |
| Molecular Docking | Investigating binding interactions with biological targets. | Elucidates mechanism of action; aids in the design of target-specific molecules. nih.gov |
| DFT | Studying electronic properties, reactivity, and reaction mechanisms. | Provides fundamental understanding of chemical behavior; predicts reaction outcomes. researchgate.netsapub.org |
| ADMET Prediction | Assessing drug-likeness, pharmacokinetic properties, and toxicity profiles. | Early identification of promising candidates; reduces late-stage failures in drug development. researchgate.netnih.govresearchtrend.net |
Expansion of Non-Clinical Biological Investigations to Broader Therapeutic Areas
The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents. nih.gov While this compound itself is primarily an intermediate, its derivatives hold significant potential for the development of new drugs. lookchem.comsmolecule.com Future research is expected to expand the investigation of these derivatives into a wider range of therapeutic areas beyond their current applications.
Emerging areas of investigation for this compound derivatives include:
Anticancer Activity: Quinoline derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases and tubulin polymerization. arabjchem.orgnih.govresearchgate.netnih.gov The specific substitution pattern of this compound could lead to derivatives with novel anticancer profiles.
Antiviral and Antimicrobial Properties: The quinoline core is a feature of many antimicrobial and antiviral drugs. mdpi.comnih.govscienceopen.commdpi.comresearchgate.net Further exploration of this compound derivatives could yield new agents to combat infectious diseases, including drug-resistant strains. mdpi.comnih.govresearchgate.net
Neurodegenerative Diseases: A hydroxylated derivative of a reduced trimethylquinoline, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has shown potential in alleviating oxidative stress and inflammation in experimental models of Parkinson's disease. nih.gov This opens up avenues for developing new neuroprotective agents.
Anti-inflammatory and Antioxidant Effects: The antioxidant properties of dihydroquinoline derivatives, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have been demonstrated in models of liver injury, suggesting potential applications in treating conditions associated with oxidative stress and inflammation. nih.gov
The versatility of the this compound scaffold makes it a promising starting point for the discovery of new therapeutic agents across a broad spectrum of diseases.
Investigation of Supramolecular Chemistry Involving this compound
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting new avenues for the application of this compound. nih.gov The aromatic nature and the specific arrangement of methyl groups in this compound make it a candidate for participating in various supramolecular assemblies through π-π stacking, hydrogen bonding, and host-guest interactions.
Future research in this area could explore:
Host-Guest Chemistry: The cavity of macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils could encapsulate this compound or its derivatives. Such host-guest complexes could exhibit altered physical and chemical properties, leading to applications in drug delivery, catalysis, or sensing. The encapsulation of quinolinium salts by oligo(ethylene glycol)s has been shown to regulate catalytic reactions, demonstrating the potential of such interactions. nih.govresearchgate.net
Crystal Engineering: The defined structure of this compound can be utilized to direct the formation of crystalline solids with specific architectures and properties. By introducing functional groups capable of forming hydrogen bonds or other directional interactions, it may be possible to create novel materials with applications in optics, electronics, or gas storage.
Self-Assembly: this compound derivatives could be designed to self-assemble into well-defined nanostructures, such as micelles, vesicles, or gels. These self-assembled systems could find applications in materials science and biomedicine.
The exploration of the supramolecular chemistry of this compound is still in its early stages, but it holds the promise of creating novel functional materials and systems with tailored properties.
Q & A
Q. What are the established synthetic routes for 2,4,6-Trimethylquinoline, and what variables influence yield optimization?
Methodological Answer: The synthesis typically involves cyclocondensation of p-toluidine with β-keto esters or ketones. A stepwise approach includes:
Formation of 4-(p-tolylamino)pent-3-en-2-one via condensation of p-toluidine with acetylacetone.
Cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to yield this compound .
Key Variables:
- Catalyst choice : Acid strength impacts cyclization efficiency.
- Temperature : Optimal range: 120–150°C; higher temps may degrade intermediates.
- Reaction time : Prolonged heating improves cyclization but risks side products.
Retrosynthetic analysis suggests alternative pathways using quinolone precursors, but scalability remains challenging .
Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?
Methodological Answer:
- GC-MS : Quantifies purity (>97% threshold) and identifies volatile impurities (e.g., unreacted p-toluidine) .
- NMR : ¹H NMR confirms substituent positions (e.g., methyl groups at C2, C4, C6 via coupling patterns) .
- HPLC : Detects non-volatile byproducts (e.g., dimerized quinoline derivatives) .
- Melting Point : Consistency with literature values (e.g., ~80–82°C) validates crystallinity .
Q. What are the primary non-commercial research applications of this compound?
Methodological Answer:
- Antioxidant Studies : Evaluated via pressurized differential scanning calorimetry (PDSC) under ASTM D6168. Synergistic effects with alkylated phenyl-α-naphthylamine (APAN) in lubricants are quantified at 160–180°C and 3.5 MPa .
- Pharmacological Intermediates : Used to synthesize quinaldine derivatives for Alzheimer’s disease research, requiring regioselective functionalization .
- Catalysis : Serves as a ligand in rhodium-catalyzed multicomponent reactions for propargylamine synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in antioxidant efficacy data when combining this compound with APAN?
Methodological Answer: In PDSC studies, APAN alone shows superior oxidation inhibition, but combining with this compound unexpectedly enhances stability. To address this paradox:
Control Experiments : Compare pure APAN, pure quinoline, and mixtures at varying ratios (e.g., 1:1 to 1:3).
Kinetic Analysis : Calculate oxidation induction times to distinguish synergistic vs. additive effects .
Mechanistic Probes : Use ESR spectroscopy to detect radical scavenging activity, clarifying if quinoline stabilizes APAN-derived radicals .
Q. What experimental strategies optimize reaction conditions for synthesizing this compound under varying catalytic systems?
Methodological Answer:
- Design of Experiments (DoE) : Vary catalyst (H₂SO₄ vs. PPA), solvent (toluene vs. DMF), and temperature to map yield trends.
- In Situ Monitoring : Use FT-IR to track intermediate formation (e.g., enamine intermediates at ~1650 cm⁻¹) .
- Green Chemistry Approaches : Test ionic liquids (e.g., [BMIM][HSO₄]) to reduce waste and improve recyclability .
Q. How does structural isomerism impact the biological activity of this compound derivatives?
Methodological Answer:
- Isomer Synthesis : Prepare analogs (e.g., 2,4,5-trimethylquinoline) via Friedländer condensation with substituted anilines .
- Activity Screening : Test acetylcholinesterase inhibition (IC₅₀ values) and compare with parent compound .
- Computational Modeling : Use DFT to correlate methyl group positions with binding affinity to enzyme active sites .
Q. What methodologies ensure reliable detection of this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate quinoline derivatives from urine or plasma .
- Advanced Chromatography : GC×GC-MS improves resolution of co-eluting isomers (e.g., 2,4,6- vs. 2,5,6-trimethylquinoline) .
- Validation : Spike recovery tests (85–115%) and LOQ determination (<10 ng/mL) ensure reproducibility .
Data Reliability and Reproducibility
Q. How can researchers address batch-to-batch variability in this compound synthesis?
Methodological Answer:
Q. What are the best practices for reporting experimental conditions in studies involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
